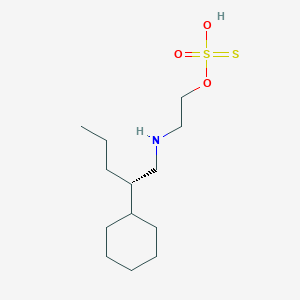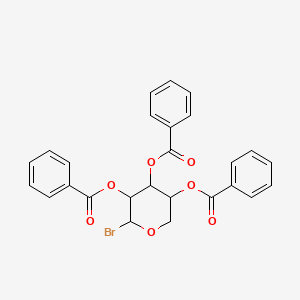
2,3,4-Tri-o-benzoylpentopyranosyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tri-o-benzoylpentopyranosyl bromide is an organic compound with the molecular formula C26H21BrO7. It is a derivative of pentopyranose, a type of sugar, where three hydroxyl groups are replaced by benzoyl groups, and one hydroxyl group is substituted with a bromine atom. This compound is often used in organic synthesis and has applications in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-o-benzoylpentopyranosyl bromide typically involves the protection of the hydroxyl groups of pentopyranose with benzoyl groups, followed by the introduction of a bromine atom. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to protect the hydroxyl groups. The bromination step can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and bromination steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
化学反应分析
Types of Reactions
2,3,4-Tri-o-benzoylpentopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alcohols.
Reduction Reactions: The benzoyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium phthalimide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents such as LiAlH4 in ether or tetrahydrofuran.
Major Products
Substitution: Formation of thiol, amine, or alcohol derivatives.
Reduction: Formation of pentopyranose derivatives with hydroxyl groups.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
2,3,4-Tri-o-benzoylpentopyranosyl bromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and the synthesis of glycosylated biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,3,4-Tri-o-benzoylpentopyranosyl bromide involves its ability to act as a glycosyl donor in glycosylation reactions. The bromine atom serves as a leaving group, allowing the compound to form glycosidic bonds with nucleophiles. This process is facilitated by the presence of benzoyl groups, which protect the hydroxyl groups and enhance the compound’s reactivity .
相似化合物的比较
Similar Compounds
2,3,4-Tri-o-acetylpentopyranosyl bromide: Similar structure but with acetyl groups instead of benzoyl groups.
2,3,4-Tri-o-benzoylpentopyranosyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
2,3,4-Tri-o-benzoylpentopyranosyl fluoride: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
2,3,4-Tri-o-benzoylpentopyranosyl bromide is unique due to the presence of benzoyl groups, which provide steric hindrance and influence the compound’s reactivity. The bromine atom also makes it a versatile intermediate for various substitution reactions, making it valuable in synthetic organic chemistry .
属性
CAS 编号 |
14262-83-0 |
|---|---|
分子式 |
C26H21BrO7 |
分子量 |
525.3 g/mol |
IUPAC 名称 |
(4,5-dibenzoyloxy-6-bromooxan-3-yl) benzoate |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |
InChI 键 |
WZNBMSMEBBTFBW-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)
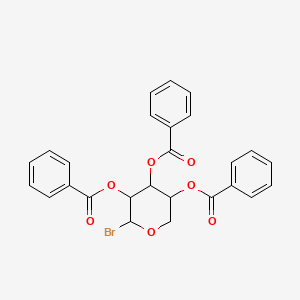
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)
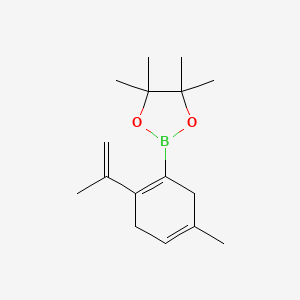
![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)
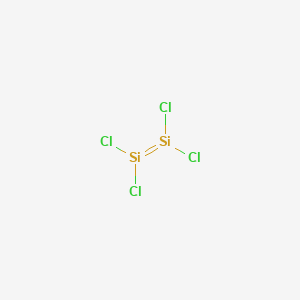
![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)
![4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide](/img/structure/B14154730.png)
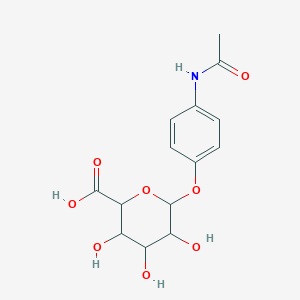
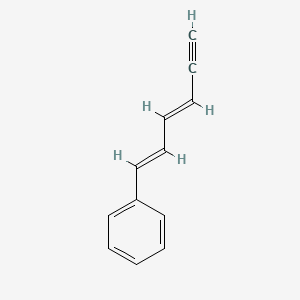
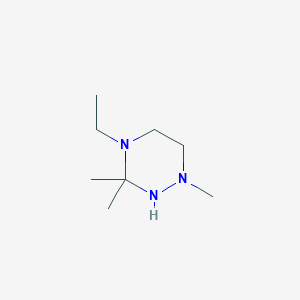
![N-[(2,4-Dimethylphenyl)methylene]benzenamine](/img/structure/B14154755.png)
